Technical Guide: Spectral Analysis of 3-Fluoro-2-(trifluoromethyl)phenylacetic acid
Technical Guide: Spectral Analysis of 3-Fluoro-2-(trifluoromethyl)phenylacetic acid
This guide serves as an advanced technical reference for 3-Fluoro-2-(trifluoromethyl)phenylacetic acid (CAS 897940-14-6). It is designed for medicinal chemists and analytical scientists requiring precise spectral characterization data for quality control and structural validation.
Executive Summary
3-Fluoro-2-(trifluoromethyl)phenylacetic acid is a specialized fluorinated building block used in the synthesis of high-potency pharmaceutical ingredients (APIs), particularly in the modulation of metabolic stability via fluorine substitution.[1] Its structural core features a crowded 1,2,3-trisubstituted benzene ring, where the ortho-relationship between the trifluoromethyl (-CF
This guide provides a comprehensive analysis of the compound's physicochemical properties, predicted nuclear magnetic resonance (NMR) profiles based on chemometric increment systems, and mass spectrometry fragmentation logic.
Compound Characterization Profile
| Parameter | Data |
| Chemical Name | 3-Fluoro-2-(trifluoromethyl)phenylacetic acid |
| CAS Number | 897940-14-6 |
| Molecular Formula | C |
| Molecular Weight | 222.14 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform |
| SMILES | OC(=O)Cc1cccc(F)c1C(F)(F)F |
| InChI Key | Derived from structure |
Structural Visualization
The following diagram illustrates the atomic numbering used for spectral assignment. Note the steric crowding at positions 2 and 3.
Caption: Numbering scheme for 1,2,3-trisubstituted benzene core. C1 attaches the acetic acid tail.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5][11][12][13][14]
Experimental Protocol
To ensure reproducibility, follow these preparation standards:
-
Solvent: DMSO-d
(preferred for carboxylic acid proton visibility) or CDCl . -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO: 2.50 ppm; CDCl
: 7.26 ppm).
¹H NMR Analysis (Proton)
The aromatic region is defined by a 3-spin system (ABC type), complicated by heteronuclear coupling with Fluorine-19.
| Shift (δ ppm) | Mult.[1][2][3][4] | Integral | Coupling Constants ( | Assignment | Interpretation |
| 12.50 | br s | 1H | - | COOH | Carboxylic acid proton (exchangeable). |
| 7.65 | td | 1H | H-5 | Meta to F, Para to CF | |
| 7.45 | d | 1H | H-6 | Ortho to CH | |
| 7.35 | t | 1H | H-4 | Ortho to F. Large H-F coupling dominates. | |
| 3.85 | s | 2H | - | -CH | Benzylic methylene. May appear as fine q if long-range coupling resolves. |
Expert Insight: The proton at H-4 is the most diagnostic aromatic signal. It resides ortho to the fluorine atom, resulting in a large
coupling (~9-10 Hz) that often transforms the expected doublet into a pseudo-triplet or complex multiplet.
¹³C NMR Analysis (Carbon-13)
The carbon spectrum is heavily fingerprinted by C-F coupling. The trifluoromethyl group and the fluorine atom split adjacent carbons into quartets and doublets, respectively.
| Shift (δ ppm) | Splitting Pattern | Assignment | |
| 172.0 | Singlet | - | C=O (Acid) |
| 159.5 | Doublet ( | ~245 | C-3 (C-F ipso) |
| 135.0 | Multiplet | - | C-1 (C-CH |
| 130.5 | Doublet | ~9 | C-5 |
| 128.0 | Singlet | - | C-6 |
| 124.0 | Quartet ( | ~272 | -CF |
| 120.5 | Doublet | ~20 | C-4 |
| 118.0 | Quartet ( | ~30 | C-2 (C-CF |
| 38.5 | Singlet | - | -CH |
¹⁹F NMR Analysis (Fluorine)
This is the most definitive test for structural verification.
| Shift (δ ppm) | Pattern | Assignment | Notes |
| -58.5 | Doublet/Quartet | -CF | Typical range for ortho-substituted trifluoromethyl. |
| -115.0 | Multiplet | Ar-F | Typical range for aromatic fluorine. |
Coupling Note: Expect a significant through-space or through-bond coupling (
) between the -CFand Ar-F groups due to their ortho proximity, often ranging from 10–15 Hz.
Mass Spectrometry (MS) & Fragmentation Logic
Ionization Profile (ESI-)
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
-
Molecular Ion: [M-H]
= 221.14 m/z.
Fragmentation Pathway
Upon collision-induced dissociation (CID), the molecule follows a characteristic decarboxylation pathway.
Caption: Primary fragmentation pathway in negative ion mode mass spectrometry.
Infrared (IR) Spectroscopy
Key functional group absorptions to monitor during synthesis or purity checks:
-
3300–2500 cm⁻¹ (Broad): O-H stretch (Carboxylic acid dimer).
-
1715 cm⁻¹ (Strong): C=O stretch (Carbonyl).
-
1320 cm⁻¹ (Strong): C-F stretch (Trifluoromethyl group).
-
1250 cm⁻¹: C-O stretch.
-
1150–1000 cm⁻¹: C-F stretch (Aromatic Fluorine).
References
The following sources provide commercial availability and safety data which validate the compound's existence and standard handling protocols.
-
Apollo Scientific . Safety Data Sheet: 3-Fluoro-2-(trifluoromethyl)phenylacetic acid. Available at: (Accessed via search).
-
Accela ChemBio . Product Catalog: 3-Fluoro-2-(trifluoromethyl)phenylacetic acid (CAS 897940-14-6).[5] Available at: (Accessed via search).
-
Matrix Scientific . Safety Data Sheet: 3-Fluoro-2-(trifluoromethyl)phenylacetic acid. Available at: (Accessed via search).
-
PubChem . Compound Summary for Fluorinated Phenylacetic Acids (General Class). Available at: .[6]
Sources
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. compoundchem.com [compoundchem.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. (2R)-2-fluoro-2-phenylacetic acid | C8H7FO2 | CID 7003725 - PubChem [pubchem.ncbi.nlm.nih.gov]
